molecular formula C12H6N2O4S B5688059 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid

1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid

Cat. No. B5688059
M. Wt: 274.25 g/mol
InChI Key: FEBGJFDHHPHOII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid, also known as DTIC, is a synthetic compound that has been widely used in scientific research applications due to its unique chemical properties. It is a heterocyclic compound that contains both a thiazole and an isoindoline ring, making it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid works by inhibiting the activity of enzymes involved in DNA synthesis and cell division. It is believed to act by forming covalent bonds with DNA, thereby preventing the replication and division of cancer cells. 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid has also been shown to affect the function of various immune system cells, including T cells and natural killer cells.
Biochemical and Physiological Effects:
1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to modulate the activity of various immune system cells, including T cells and natural killer cells. 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid has been studied for its potential use in treating various types of cancer, including melanoma and Hodgkin's lymphoma.

Advantages and Limitations for Lab Experiments

1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid has a number of advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. It has been extensively studied, and its mechanisms of action are well understood. However, 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid also has some limitations. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its complex mechanisms of action.

Future Directions

There are a number of potential future directions for research on 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid. One area of interest is the development of new analogs and derivatives of the compound that may have improved efficacy and reduced toxicity. Another area of interest is the use of 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid in combination with other drugs or therapies for cancer treatment. Finally, there is interest in studying the potential use of 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid in other disease states, such as autoimmune disorders and viral infections.
In conclusion, 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid, or 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid, is a valuable tool for scientific research due to its unique chemical properties and mechanisms of action. It has been extensively studied for its potential use in cancer treatment and for its effects on various immune system functions. While 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid has some limitations, it remains a valuable tool for studying various biochemical and physiological processes, and there are many potential future directions for research on this compound.

Synthesis Methods

1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid can be synthesized through a multi-step process that involves the reaction of thiosemicarbazide with phthalic anhydride, followed by a series of cyclization reactions. The final product is a white crystalline powder that is soluble in water and other polar solvents.

Scientific Research Applications

1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid has been used extensively in scientific research due to its ability to inhibit DNA synthesis and cell division. It has been studied for its potential use in cancer treatment, as well as for its effects on various immune system functions. 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid has also been used as a tool for studying the mechanisms of action of other drugs and compounds.

properties

IUPAC Name

1,3-dioxo-2-(1,3-thiazol-2-yl)isoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O4S/c15-9-7-2-1-6(11(17)18)5-8(7)10(16)14(9)12-13-3-4-19-12/h1-5H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBGJFDHHPHOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802198
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3-Dioxo-2-thiazol-2-yl-2,3-dihydro-1H-isoindole-5-carboxylic acid

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